molecular formula C22H19FO3 B13779172 4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)- CAS No. 95711-57-2

4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-

Katalognummer: B13779172
CAS-Nummer: 95711-57-2
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: KZZRQQCMOUJDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of biphenyl, fluoro, and m-tolyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves multiple steps, typically starting with the preparation of the biphenyl and m-tolyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Analyse Chemischer Reaktionen

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets and pathways. The biphenyl and fluoro groups contribute to its binding affinity and specificity, allowing it to modulate biological processes effectively. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- can be compared with other similar compounds such as:

    4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-: This enantiomer has different stereochemistry, which can lead to variations in its chemical and biological properties.

    4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-: The position of the tolyl group can affect the compound’s reactivity and applications.

    4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-:

Eigenschaften

CAS-Nummer

95711-57-2

Molekularformel

C22H19FO3

Molekulargewicht

350.4 g/mol

IUPAC-Name

3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25)

InChI-Schlüssel

KZZRQQCMOUJDKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.